molecular formula Al5Ce B14392465 CID 78066866

CID 78066866

Cat. No.: B14392465
M. Wt: 275.024 g/mol
InChI Key: OVYFXKPRBBUKTA-UHFFFAOYSA-N
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Description

CID 78066866 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity in the PubChem database. For instance, analogous identifiers such as CID 6167 (colchicine) and CID 6675 (taurocholic acid) are used to catalog compounds with well-documented biological and chemical profiles .

To characterize this compound, researchers typically rely on associated metadata, including molecular weight, structural formula, and spectral data (e.g., mass spectrometry, collision-induced dissociation (CID) fragmentation patterns). For example, studies on similar compounds like ginkgolic acid (CID 5469634) and betulin (CID 72326) emphasize the importance of structural analysis via techniques such as GC-MS and LC-ESI-MS .

Properties

Molecular Formula

Al5Ce

Molecular Weight

275.024 g/mol

InChI

InChI=1S/5Al.Ce

InChI Key

OVYFXKPRBBUKTA-UHFFFAOYSA-N

Canonical SMILES

[Al].[Al].[Al].[Al].[Al].[Ce]

Origin of Product

United States

Preparation Methods

    Dispersing natural halloysite in water: and adding a closed boron cluster M2BxHx.

    Stirring at a temperature of 80-100°C: until the reaction is complete.

    Filtering, washing, and drying: the product to obtain the desired compound.

Chemical Reactions Analysis

CID 78066866 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkyl groups.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

CID 78066866 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of CID 78066866 involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analogues

While direct data for CID 78066866 is absent in the provided evidence, comparisons can be extrapolated from studies on structurally related compounds. For example:

Compound (CID) Key Structural Features Biological/Functional Role Analytical Methods Used
This compound Not explicitly described Not explicitly described Likely GC-MS/LC-ESI-MS
Colchicine (6167) Tropolone ring, methoxy groups Microtubule inhibitor, anti-gout NMR, X-ray crystallography
Taurocholic acid (6675) Steroid backbone, taurine conjugate Bile acid, lipid digestion CID-MS/MS, 3D structural overlays
Ginkgolic acid (5469634) Long alkyl chain, phenolic group Antibacterial, kinase inhibitor Synthetic chemistry, enzyme assays

Analytical and Pharmacological Profiles

Collision-induced dissociation (CID) in mass spectrometry is a critical tool for differentiating isomers and structurally similar compounds. For instance, CID 12594 (DHEAS) and CID 5591 (troglitazone) were analyzed using CID-MS/MS to resolve their fragmentation patterns, which correlate with their steroid or thiazolidinedione backbones . Similarly, This compound would require analogous methodologies to elucidate its fragmentation behavior and structural uniqueness.

Pharmacologically, compounds like CID 3749 (irbesartan) and CID 10153267 (3-O-caffeoyl betulin) highlight the role of functional groups (e.g., tetrazole moiety in irbesartan, caffeoyl ester in betulin derivatives) in determining bioactivity .

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